5-(azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole-4-carbonitrile derivative featuring an azepan-1-yl (7-membered cyclic amine) substituent at position 5 and a 3-methylphenoxymethyl-functionalized furan-2-yl group at position 2. Its molecular formula is C22H23N3O3, with a molecular weight of 377.44 g/mol . The compound is structurally characterized by:
- Oxazole-carbonitrile core: A rigid heterocyclic scaffold with electron-withdrawing cyano and electron-donating amine groups, enabling diverse reactivity.
Its synthesis likely involves nucleophilic substitution or cyclization reactions, as inferred from analogous compounds in and .
Properties
IUPAC Name |
5-(azepan-1-yl)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-7-6-8-17(13-16)26-15-18-9-10-20(27-18)21-24-19(14-23)22(28-21)25-11-4-2-3-5-12-25/h6-10,13H,2-5,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIOCZSDKINFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations in the Amine Group
The azepan-1-yl group distinguishes this compound from analogs with smaller cyclic amines:
Key Findings :
Phenoxy Group Modifications
Variations in the phenoxy substituent influence electronic and steric effects:
Key Findings :
- Methyl groups at the 3-position (target compound) balance lipophilicity and solubility.
Core Scaffold Comparisons
The oxazole-4-carbonitrile core is shared with compounds in , and 17, but substituent diversity leads to distinct properties:
Key Findings :
Key Findings :
- High yields (~70%) are achievable for oxazole-carbonitrile derivatives, suggesting scalable synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
